- Process for preparation of irinotecan hydrochloride, China, , ,
Cas no 97682-44-5 (Irinotecan)
L'Irinotecan è un chemioterapico appartenente alla classe degli inibitori della topoisomerasi I, utilizzato principalmente nel trattamento del carcinoma colorettale metastatico e di altri tumori solidi. Questo farmaco agisce interferendo con l'enzima topoisomerasi I, essenziale per la replicazione del DNA, inducendo così danni al DNA e apoptosi nelle cellule tumorali.
Uno dei principali vantaggi dell'Irinotecan è la sua efficacia in combinazione con altri agenti chemioterapici, come il 5-fluorouracile e l'acido folinico, migliorando i risultati terapeutici. Inoltre, è disponibile in formulazioni che ne facilitano la somministrazione per via endovenosa. Nonostante possa causare effetti collaterali come diarrea e mielosoppressione, il suo profilo farmacocinetico e la selettività lo rendono un'opzione terapeutica importante in oncologia.

Irinotecan structure
Nome del prodotto:Irinotecan
Irinotecan Proprietà chimiche e fisiche
Nomi e identificatori
-
- Irinotecan
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- (+)-Irinotecan
- CAMPTOSAR
- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
- +-Irinotecan
- 7-ethoxyxanthone-3-carboxylic acid
- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
- CPT-11
- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Irinotecanum
- Irinotecanum [INN-Latin]
- Irinotecan lactone
- Campto
- Irinotecan mylan
- Irinophore C
- Irinotecan [INN:BAN]
- Onivyde
- C33H38N4O6
- AK163712
- product-irinotecan
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- ZINC 1612996
- AB07527
- AB00698464-10
- BCP9000793
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
- IRINOTECAN [INN]
- GTPL6823
- BCP02860
- BRD-K08547377-003-05-7
- AS-14323
- BRD-K08547377-003-04-0
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
- NS00004943
- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- L01XX19
- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
- s1198
- Biotecan (TN)
- NCGC00178697-05
- AB00698464-09
- AB00698464-07
- BRD-K08547377-003-07-3
- IRINOTECAN [WHO-DD]
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
- BSPBio_002346
- AKOS015894969
- NCI60_005051
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
- Irinotecan Free base
- CHEMBL481
- CPT-11 hydrochloride;Camptothecin 11 hydrochloride
- NSC 728073
- SCHEMBL4034
- AC-7469
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
- BRD-K08547377-394-03-5
- 97682-44-5 (Free base)
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
- BDBM50128267
- NCGC00178697-02
- 1ST162722
- 97682-44-5
- Irinotecan (INN)
- IRINOTECAN [MI]
- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
- AB00698464_14
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- DTXSID1041051
- AB00698464-11
- BRD-K08547377-001-04-4
- DB00762
- NSC728073
- MFCD00866307
- IRINOTECAN [VANDF]
- AB00698464_13
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN [HSDB]
- 1u65
- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- DTXCID9021051
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- CS-1138
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
- CHEBI:80630
- Irinotecan?
- Biotecan
- D08086
- Irinotecanum (INN-Latin)
- BRD-K08547377-003-02-4
- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- Q412197
- UNII-7673326042
- HY-16562
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN; CPT-11
- EN300-708800
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- AB00698464_12
- NSC-728073
- HSDB 7607
- Irrinotecan
-
- MDL: MFCD00866307
- Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
- Chiave InChI: UWKQSNNFCGGAFS-XIFFEERXSA-N
- Sorrisi: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C
Proprietà calcolate
- Massa esatta: 586.27900
- Massa monoisotopica: 586.27913494 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 43
- Conta legami ruotabili: 5
- Complessità: 1200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 113
- XLogP3: 3
- Carica superficiale: 0
- Peso molecolare: 586.7
Proprietà sperimentali
- Colore/forma: Polvere giallo pallido
- Densità: 1.4
- Punto di fusione: 210-223°C
- Punto di ebollizione: 873.4±65.0 °C at 760 mmHg
- Punto di infiammabilità: 482.0±34.3 °C
- Solubilità: Soluble
- PSA: 114.20000
- LogP: 3.96690
- Solubilità: Solubile in acqua, metanolo, cloroformio, diclorometano e altri solventi.
Irinotecan Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P264; P270; P301+P312; P330; P501
- Codice categoria di pericolo: R22: nocivo se ingerito.
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- RTECS:DW1061000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:4°C, protect from light
Irinotecan Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
LKT Labs | I6932-10 mg |
Irinotecan |
97682-44-5 | ≥98% | 10mg |
$92.50 | 2023-07-11 | |
eNovation Chemicals LLC | D488441-1g |
Irinotecan |
97682-44-5 | 97% | 1g |
$380 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥263.8 | 2023-09-01 | |
Ambeed | A164809-1g |
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |
97682-44-5 | 98% | 1g |
$164.0 | 2024-07-18 | |
Ambeed | A164809-5g |
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |
97682-44-5 | 98% | 5g |
$701.0 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-100 mg |
Irinotecan |
97682-44-5 | 99.31% | 100MG |
¥907.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-200 mg |
Irinotecan |
97682-44-5 | 99.31% | 200mg |
¥1439.00 | 2022-04-26 | |
TRC | I767523-100mg |
(+)-Irinotecan |
97682-44-5 | 100mg |
$ 121.00 | 2023-09-07 | ||
TRC | I767523-50mg |
(+)-Irinotecan |
97682-44-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1010-20mg |
Irinotecan |
97682-44-5 | HPLC≥98% | HPLC≥98% |
询价 | 2021-07-04 |
Irinotecan Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 6 h, 45 - 50 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Pyridine ; 2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
Riferimento
- Method for preparation of Camptothecin derivative, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C
Riferimento
- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C
Riferimento
- Methods for preparing irinotecan, United States, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt → -10 °C
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
Riferimento
- Process to prepare camptothecin derivatives, United States, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C
Riferimento
- Polyamino acid graft copolymer and its preparation method, China, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecinChemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt
Riferimento
- Method for preparation of irinotecan, Korea, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
Riferimento
- Process for preparation of irinotecan, China, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Dichloromethane , Pyridine
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Riferimento
- Improved method for the synthesis of IrinotecanZhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240,
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C
Riferimento
- Method for preparing irinotecan hydrochloride, China, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Dichloromethane ; -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
Riferimento
- Process to prepare camptothecin derivatives, United States, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Riferimento
- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin AnalogsJournal of Organic Chemistry, 1997, 62(19), 6588-6597,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
Riferimento
- Process for preparation of Irinotecan and intermediate, China, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
Riferimento
- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Process for preparation of 20(S)-camptothecin and analogs, China, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C
Riferimento
- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C
Riferimento
- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and IrinotecanChinese Journal of Chemistry, 2018, 36(11), 1035-1040,
Irinotecan Raw materials
- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]
- 4-Piperidinopiperidine-1-carbonyl Chloride
- 7-Ethyl-10-hydroxycamptothecin
- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione
- 1,4'-bipiperidine
- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester
- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride
- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester
- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]
- Irinotecan
- Carbonic dichloride, hydrate (1:3)
Irinotecan Preparation Products
Irinotecan Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97682-44-5)Irinotecan
Numero d'ordine:A845740
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):631.0
atkchemica
Membro d'oro
(CAS:97682-44-5)Irinotecan
Numero d'ordine:CL4305
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:23
Prezzo ($):discuss personally
Irinotecan Letteratura correlata
-
Andrea Idili,Netzahualcóyotl Arroyo-Currás,Kyle L. Ploense,Andrew T. Csordas,Masayasu Kuwahara,Tod E. Kippin,Kevin W. Plaxco Chem. Sci. 2019 10 8164
-
Luminita Claudia Miclea,Mona Mihailescu,Nicolae Tarba,Ana-Maria Brezoiu,Ana Maria Sandu,Raul-Augustin Mitran,Daniela Berger,Cristian Matei,Mihaela Georgeta Moisescu,Tudor Savopol Nanoscale 2022 14 12744
-
Yanhao Zhang,Ji Wang,Chao Liu,Hanlei Xing,Yuhao Jiang,Xinsong Li J. Mater. Chem. B 2023 11 2478
-
Prabhanjan S. Giram,Julie Tzu-Wen Wang,Adam A. Walters,Priyanka P. Rade,Muhammad Akhtar,Shunping Han,Farid N. Faruqu,Hend M. Abdel-Bar,Baijayantimala Garnaik,Khuloud T. Al-Jamal Biomater. Sci. 2021 9 795
-
5. Tunable self-assembly of Irinotecan-fatty acid prodrugs with increased cytotoxicity to cancer cellsChunqiu Zhang,Shubin Jin,Xiangdong Xue,Tingbin Zhang,Yonggang Jiang,Paul C. Wang,Xing-Jie Liang J. Mater. Chem. B 2016 4 3286
97682-44-5 (Irinotecan) Prodotti correlati
- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)
- 947687-02-7(8-Ethyl Irinotecan)
- 185304-42-1(RPR132595A)
- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 100286-90-6(Irinotecan hydrochloride)
- 946821-59-6(10-O-Acetyl SN-38)
- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)
- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))
- 1805937-82-9(Ethyl 2-bromo-3-(difluoromethyl)-4-methylpyridine-6-acetate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97682-44-5)Irinotecan

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:97682-44-5)Irinotecan

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta